2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
“2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C9H8BrClN2O . It’s a fascinating compound used in diverse scientific research. Its unique structure enables investigation into various biological processes, making it invaluable for studying drug development and understanding molecular interactions.
Synthesis Analysis
Imidazo[1,2-a]pyridines, which are part of the compound’s structure, are an important class of fused nitrogen-bridged heterocyclic compounds . They are synthesized using various methods, including metal-free direct synthesis . One such method involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a chlorine atom, two nitrogen atoms, and an oxygen atom, along with carbon and hydrogen atoms . The exact structure can be found in databases like ChemSpider .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are involved in various chemical reactions. For instance, they can react with β-lactam carbenes and 2-pyridyl isonitriles in a one-pot reaction, followed by acidic hydrolysis .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H8BrClN2O, an average mass of 275.530 Da, and a monoisotopic mass of 273.950836 Da .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
Imidazole derivatives, like the compound , are known for their broad range of biological activities. They serve as key synthons in drug development, showing promise in antibacterial, antiviral, and antitumor applications . The structural character of imidazopyridines, a category to which our compound belongs, makes them valuable in the synthesis of new medicinal agents with potential therapeutic benefits .
Agricultural Research: Development of Antimicrobial Agents
In the agricultural sector, imidazole compounds have been explored for their antimicrobial properties. They could be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .
Industrial Applications: Material Science
The structural characteristics of imidazopyridines make them useful in material science. Their incorporation into polymers or coatings could lead to materials with enhanced properties, such as increased durability or chemical resistance .
Environmental Studies: Analytical Chemistry
Imidazole derivatives can be employed in environmental studies, particularly in analytical chemistry for the detection and quantification of various substances. Their reactivity and specificity could make them suitable for use in sensors or assays .
Chemical Synthesis: Regiocontrolled Synthesis
The compound’s imidazole core is crucial in regiocontrolled synthesis, allowing for precise construction of complex molecules. This has implications for the synthesis of functional molecules used in a variety of applications, from pharmaceuticals to advanced materials .
Biochemistry: Enzyme Inhibition
Imidazole derivatives are studied for their role as enzyme inhibitors. By interacting with specific enzymes, they can modulate biological pathways, which is of great interest for the treatment of various diseases .
properties
IUPAC Name |
2-bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-3-8(14)7-4-12-9-2-1-6(11)5-13(7)9/h1,4H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSQKSMXAYHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN2C1=NC=C2C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743589 | |
Record name | 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone | |
CAS RN |
790199-84-7 | |
Record name | 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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